Bienvenue dans la boutique en ligne BenchChem!

5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one

Lipophilicity ADME Drug Design

This imidazolone scaffold features a distinct N1-phenyl/C5-methyl substitution pattern for predictable hydrogen-bonding and steric properties in CNS drug discovery. Its elevated LogP (1.7158) optimizes blood-brain barrier penetration versus demethylated analogs. High thermal stability (mp 214.5–216°C) and reliable 55% synthetic yield ensure efficient multi-step synthesis. For procurement integrity, specify 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one to avoid variability from structurally similar imidazolones.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 13870-70-7
Cat. No. B2598495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one
CAS13870-70-7
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCC1=CNC(=O)N1C2=CC=CC=C2
InChIInChI=1S/C10H10N2O/c1-8-7-11-10(13)12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13)
InChIKeyVCJPZTGMDULQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one (CAS 13870-70-7) – Key Structural and Procurement Considerations


5-Methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one (CAS 13870-70-7) is a heterocyclic organic compound belonging to the imidazolone class, characterized by a dihydroimidazol-2-one core bearing a phenyl substituent at the N1 position and a methyl group at the C5 position [1]. With a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol , this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of pharmacologically active molecules targeting central nervous system disorders and inflammatory pathways [2]. Its stable dihydroimidazolone framework and distinct substitution pattern differentiate it from closely related imidazolone analogs, making it a building block of interest in rational drug design programs [2].

Why 5-Methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one Cannot Be Freely Interchanged with Other Imidazolone Derivatives


Within the imidazolone scaffold, even subtle structural variations—such as the presence or position of a methyl group, the nature of the N1-aryl substituent, or the location of the carbonyl moiety—can profoundly alter physicochemical properties, reactivity profiles, and biological target engagement . 5-Methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one possesses a specific substitution pattern (N1-phenyl, C5-methyl, C2-carbonyl) that confers distinct LogP, hydrogen bonding capacity, and steric features relative to demethylated, regioisomeric, or differently aryl-substituted analogs [1]. Generic substitution with a closely related imidazolone without rigorous comparative validation risks introducing uncontrolled variables in synthetic yield, pharmacokinetic behavior, or target selectivity—undermining both experimental reproducibility and procurement decision integrity. The following evidence guide quantifies where this compound exhibits verifiable differentiation.

Quantitative Differentiation: 5-Methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one vs. Closest Analogs


Lipophilicity (LogP) Differential: Enhanced Membrane Permeability Potential vs. Demethyl Analog

The target compound exhibits a calculated LogP of 1.7158 [1], indicating significantly higher lipophilicity compared to its demethyl analog, 1-phenyl-2,3-dihydro-1H-imidazol-2-one, which lacks the C5 methyl group and has a LogP of approximately 1.2 [2]. This 0.5 log unit increase translates to roughly a 3-fold higher octanol-water partition coefficient, potentially enhancing passive membrane permeability and blood-brain barrier penetration in central nervous system applications [1].

Lipophilicity ADME Drug Design

Thermal Stability: Higher Melting Point Relative to Chlorophenyl Analog

5-Methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one demonstrates a melting point of 214.5–216 °C , whereas its chlorophenyl-substituted analog, 1-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, melts at approximately 168–170 °C . The ~46 °C higher melting point indicates stronger crystal lattice energy and greater thermal robustness, which may confer advantages in long-term storage stability and compatibility with high-temperature synthetic processes.

Thermal Stability Solid-State Handling Formulation

Synthetic Yield: Higher Recovery in Base-Catalyzed Cyclization vs. Unsubstituted Analog

In a patent-reported synthesis (US6200991B1), 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one was obtained in a 55% yield (6 g from 10 g starting material) following sodium methoxide-catalyzed cyclization [1]. In contrast, the unsubstituted analog 1-phenyl-2,3-dihydro-1H-imidazol-2-one, prepared under comparable base-mediated cyclization conditions, typically affords yields below 40% due to competing side reactions in the absence of the electron-donating methyl group .

Synthetic Efficiency Process Chemistry Yield

Regioisomeric Differentiation: Carbonyl Position Dictates Tautomeric Equilibrium and Reactivity

The target compound (5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one) features a carbonyl at the C2 position, whereas its regioisomer 5-methyl-2-phenyl-2,3-dihydro-1H-imidazol-4-one bears the carbonyl at C4 . This positional difference fundamentally alters the tautomeric preference: 2-imidazolones exist predominantly in the keto form, while 4-imidazolones exhibit significant enol character [1]. Consequently, the target compound is more stable toward nucleophilic addition at the carbonyl carbon and participates in different hydrogen-bonding networks, directly impacting both synthetic utility and biological target recognition.

Tautomerism Regioisomer Reactivity

Biological Activity: Class-Level Antimicrobial and Anticancer Potential

While direct biological activity data for 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one are not available in the primary literature, extensive class-level structure-activity relationship (SAR) data indicate that imidazolones bearing both N1-phenyl and C5-methyl substituents exhibit enhanced antimicrobial and anticancer activity relative to unsubstituted or mono-substituted analogs [1]. In a study of 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives, compounds with phenyl and methyl substituents demonstrated IC50 values as low as 2.2 ± 0.7 µM against cancer cell lines [2]. The target compound embodies the core scaffold from which many of these potent derivatives are elaborated, positioning it as a privileged intermediate in medicinal chemistry programs.

Antimicrobial Anticancer Imidazolone SAR

Optimal Research and Procurement Scenarios for 5-Methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one


Medicinal Chemistry: CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

The compound's elevated LogP (1.7158) relative to demethylated analogs makes it a preferred scaffold for central nervous system (CNS) drug discovery campaigns where moderate lipophilicity is desired for blood-brain barrier penetration without excessive metabolic liability [1]. Researchers designing ligands for neurological targets (e.g., GABA_A receptors, voltage-gated ion channels) may benefit from the compound's improved passive permeability profile [2].

Process Chemistry: Multi-Step Synthesis Requiring Robust Intermediates

The compound's high melting point (214.5–216 °C) and favorable synthetic yield (55% in base-catalyzed cyclization) support its use as a stable, high-recovery intermediate in multi-step organic syntheses . Process chemists scaling up imidazolone-based drug candidates will find its thermal stability advantageous for intermediate isolation and long-term storage [3].

Structure-Based Drug Design: Utilizing Defined Tautomeric State

The well-defined keto tautomer of 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one provides a predictable hydrogen-bonding pattern and electrostatic surface, which is essential for computational docking studies and rational ligand design [4]. This differentiates it from 4-imidazolone regioisomers that exhibit significant enol character, potentially confounding structure-based predictions.

Academic Research: Scaffold for Anticancer and Antimicrobial Derivative Libraries

Given the class-level SAR linking phenyl/methyl-substituted imidazolones to anticancer and antimicrobial activity (IC50 values as low as 2.2 µM) [5], the compound is an ideal core for academic groups synthesizing focused libraries of bioactive imidazolone derivatives. Its commercial availability in >95% purity further reduces synthetic burden for exploratory medicinal chemistry.

Quote Request

Request a Quote for 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.